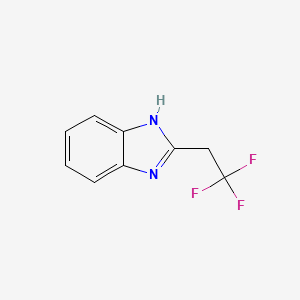

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole

Description

Historical Context and Development

The historical development of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole is intrinsically linked to the broader evolution of benzimidazole chemistry, which began with the first identification of benzimidazole's biological significance in 1944 when Woolley reported the antifungal activity of chlormidazole. This foundational work established benzimidazoles as compounds with purine-like construction and significant biological applications, setting the stage for decades of systematic research and development. The introduction of fluorinated substituents into benzimidazole frameworks emerged as a natural progression in medicinal chemistry, driven by the recognized ability of fluorine-containing groups to enhance pharmaceutical properties such as metabolic stability, lipophilicity, and bioavailability.

The specific development of trifluoroethyl-substituted benzimidazoles gained momentum in the 1960s when Burton and colleagues reported that 2-trifluoromethyl benzimidazoles demonstrated potent decoupling activity in oxidative phosphorylation within mitochondria. This discovery highlighted the unique biological properties that could be achieved through strategic fluorine incorporation, leading researchers to explore various trifluoroalkyl substitution patterns. The evolution from trifluoromethyl to trifluoroethyl substitution represented a logical extension of this research, as the additional methylene group provided opportunities for modified binding interactions while retaining the electron-withdrawing effects of the trifluoromethyl moiety.

Throughout the subsequent decades, the synthesis and characterization of this compound benefited from advances in fluorine chemistry and heterocyclic synthesis methodologies. The compound emerged as part of a broader class of fluorinated benzimidazoles that demonstrated enhanced pharmaceutical properties compared to their non-fluorinated counterparts. Modern synthetic approaches have enabled the efficient preparation of this compound through various methodologies, including direct alkylation reactions and cyclization strategies that incorporate the trifluoroethyl group during ring formation.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting both the core benzimidazole structure and the specific substitution pattern. The compound is classified under Chemical Abstracts Service number 105942-28-7, with the molecular formula C₉H₇F₃N₂ representing its elemental composition. The systematic name precisely indicates the attachment of a 2,2,2-trifluoroethyl group to the 2-position of the 1H-benzimidazole ring system, where the numbering system follows standard heterocyclic nomenclature principles.

The structural classification of this compound places it within the broader category of fluorinated heterocycles, specifically as a member of the benzimidazole family with perfluoroalkyl substitution. The molecular structure consists of a fused benzene-imidazole ring system with a trifluoroethyl substituent attached to the carbon atom between the two nitrogen atoms of the imidazole ring. This positioning is crucial for the compound's chemical and biological properties, as the 2-position substitution directly influences both the electronic distribution within the heterocyclic system and the compound's capacity for intermolecular interactions.

The compound can be further classified according to its pharmacophoric characteristics, falling into the category of privileged structures in medicinal chemistry due to the benzimidazole core's established biological activity profile. The trifluoroethyl substitution introduces additional pharmacophoric elements, particularly through its influence on lipophilicity and hydrogen bonding capabilities. Alternative nomenclature systems may refer to this compound using simplified names or structural descriptors, but the International Union of Pure and Applied Chemistry designation remains the standard for scientific communication and database indexing.

Table 1: Molecular Properties of this compound

Significance in Benzimidazole Chemistry

The significance of this compound within the broader context of benzimidazole chemistry stems from its unique combination of structural features that enhance both chemical stability and biological activity potential. Benzimidazole derivatives have established themselves as privileged structures in medicinal chemistry, with applications ranging from antiparasitic agents to proton pump inhibitors and anticancer compounds. The introduction of the trifluoroethyl group at the 2-position represents a strategic modification that preserves the essential benzimidazole pharmacophore while introducing novel pharmacological properties.

The compound's significance is particularly evident in its contribution to structure-activity relationship studies within the benzimidazole family. Research has demonstrated that trifluoroalkyl substitution can dramatically alter the biological activity profile of benzimidazole derivatives, often enhancing potency and selectivity against specific molecular targets. The this compound structure serves as a valuable scaffold for further derivatization, allowing medicinal chemists to explore additional substitution patterns while maintaining the beneficial effects of the trifluoroethyl group.

From a synthetic chemistry perspective, this compound represents an important intermediate and building block for the construction of more complex fluorinated heterocyclic systems. Its synthesis has contributed to the development of new methodologies for introducing trifluoroethyl groups into heterocyclic frameworks, with implications extending beyond benzimidazole chemistry to other nitrogen-containing heterocycles. The compound also serves as a model system for understanding the electronic and steric effects of trifluoroalkyl substitution in aromatic heterocycles.

The pharmaceutical significance of this compound is further underscored by its potential applications in drug discovery programs targeting various therapeutic areas. The compound's enhanced lipophilicity relative to unsubstituted benzimidazole facilitates improved membrane permeability, while the electron-withdrawing nature of the trifluoroethyl group can modulate the compound's interaction with biological targets. These properties make it a valuable lead compound for optimization studies aimed at developing new therapeutic agents with improved pharmacological profiles.

Research Trends in Trifluoroethyl-Substituted Heterocycles

Current research trends in trifluoroethyl-substituted heterocycles, including this compound, reflect the growing recognition of fluorinated compounds as essential components of modern pharmaceutical research. The field has witnessed significant advancement in synthetic methodologies for introducing trifluoroethyl groups into heterocyclic systems, with particular emphasis on developing efficient, scalable processes suitable for pharmaceutical applications. Recent publications have highlighted the development of novel catalytic systems and reaction conditions that enable the selective formation of trifluoroethyl-substituted benzimidazoles with high yields and purity.

One prominent research direction involves the exploration of trifluoroethyl-substituted benzimidazoles as ferroptosis inducers, a relatively new area of cancer research. Recent studies have identified 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers with significant anticancer potential, suggesting that trifluoroethyl analogues may possess similar or enhanced activities. This research trend reflects the broader pharmaceutical industry's interest in developing compounds that can induce ferroptosis as a novel therapeutic mechanism for cancer treatment.

The development of environmentally sustainable synthesis methods represents another significant trend in trifluoroethyl-heterocycle research. Recent publications have described ultrasound-assisted synthesis techniques that enable the efficient preparation of trifluoroalkyl-substituted heterocycles under mild conditions without the need for traditional solvents or metal catalysts. These green chemistry approaches are particularly relevant for industrial-scale synthesis of compounds like this compound, where environmental considerations and cost-effectiveness are paramount.

Table 2: Recent Research Applications of Trifluoroethyl-Substituted Benzimidazoles

Structure

2D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)5-8-13-6-3-1-2-4-7(6)14-8/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDKXVCDKRDTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655465 | |

| Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105942-28-7 | |

| Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Example:

A catalyst system using poly(4-vinylpyridine)-supported trifluoromethanesulfonic acid (PVP-TfOH) and H₂O₂ enables rapid cyclization:

- Conditions : o-Phenylenediamine (1 mmol), trifluoroethyl aldehyde (1.1 mmol), H₂O₂ (3 mmol), PVP-TfOH (0.2 g), 70°C, 6 min.

- Yield : 95%.

- Advantages : Short reaction time, high yield, reusable catalyst.

- Formation of an imine intermediate via condensation.

- Oxidative cyclization facilitated by H₂O₂ and acid catalyst.

Multi-Step Synthesis via Nitro Reduction and Cyclization

This approach introduces the trifluoroethyl group early in the synthesis, followed by benzimidazole ring formation.

Protocol:

- Step 1 : React 2,4-dinitroaniline with 2,2,2-trifluoroethylamine hydrochloride to form 2,4-dinitro-N-(2,2,2-trifluoroethyl)aniline (95% yield).

- Step 2 : Regioselective reduction of the ortho-nitro group using Na₂S·9H₂O in ethanol to yield 4-nitro-N¹-(2,2,2-trifluoroethyl)benzene-1,2-diamine (81% yield).

- Step 3 : Cyclization with glutaric anhydride in concentrated HCl to form the benzimidazole core (82% yield).

Electrochemical Radical Relay Trifluoroethylation

A novel electrosynthetic method enables direct trifluoroethylation of benzimidazole precursors.

Procedure:

- Substrate : Benzimidazole-tethered pendent alkenes.

- Reagents : Langlois reagent (CF₃SO₂Na), undivided cell, constant current.

- Conditions : Room temperature, no external oxidant.

- Yield : 40–65% for 5-(2,2,2-trifluoroethyl)dihydrobenzimidazo[2,1-a]isoquinolines.

Advantages : Functional group tolerance, avoids stoichiometric oxidants.

One-Pot Synthesis Using Fluorinated Acids

Cyclocondensation of trifluoroacetic acid derivatives with o-phenylenediamine provides a streamlined route.

Example:

- Reactants : Trifluoroethylamine hydrochloride, o-phenylenediamine.

- Conditions : Acetic acid, reflux.

- Yield : 70–85% (estimated from analogous reactions).

Comparative Analysis of Methods

Critical Considerations

- Catalyst Choice : PVP-TfOH enhances reaction efficiency in cyclocondensation.

- Functionalization : The trifluoroethyl group improves metabolic stability and bioavailability in pharmaceutical applications.

- Characterization : NMR and HRMS are critical for confirming structure, particularly the −71.2 ppm signal in ¹⁹F NMR.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the trifluoroethyl group .

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the antiprotozoal properties of benzimidazole derivatives, including those with trifluoroethyl substitutions. For instance, a series of benzimidazole derivatives were synthesized and tested against Giardia intestinalis and Trichomonas vaginalis. The results showed that certain compounds exhibited IC50 values less than 1 µM, significantly outperforming standard treatments like albendazole and metronidazole .

Table 1: Antiprotozoal Activity of Benzimidazole Derivatives

| Compound | Target Organism | IC50 (µM) | Comparison to Albendazole |

|---|---|---|---|

| Compound 4 | T. vaginalis | < 1 | 14x more active |

| Compound X | G. intestinalis | < 1 | Significantly more active |

Cancer Therapeutics

Benzimidazole derivatives have shown promise as anticancer agents due to their ability to interact with various biological targets. They function as topoisomerase inhibitors and exhibit cytotoxic effects against several cancer cell lines. For example, compounds containing the benzimidazole moiety have demonstrated significant activity against K562 leukemia and HepG-2 hepatocellular carcinoma cells . The electron-rich nature of the benzimidazole ring allows for diverse interactions with DNA and other cellular targets, making it a versatile scaffold in drug design.

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 2.68 |

| Compound B | HepG-2 | 8.11 |

Anti-inflammatory Applications

The compound's potential as a platelet-activating factor (PAF) receptor antagonist has been explored in the context of inflammatory diseases. Research indicates that benzimidazole derivatives can mitigate PAF-mediated inflammatory responses, which are implicated in various conditions such as asthma and rheumatoid arthritis . This mechanism suggests that compounds like 2-(2,2,2-trifluoroethyl)-1H-benzimidazole could serve as therapeutic agents in treating inflammatory disorders.

Synthesis and Structural Insights

The synthesis of this compound has been achieved through various methods, highlighting its accessibility for further research and development. The incorporation of the trifluoroethyl group is critical for enhancing the compound's lipophilicity and biological activity .

Table 3: Synthesis Methods for Benzimidazole Derivatives

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 2-Position

Trifluoromethyl (-CF₃) vs. Trifluoroethyl (-CF₂CH₃)

- 2-(Trifluoromethyl)-1H-benzimidazole (2i): Synthesized via refluxing o-phenylenediamine with CF₃COOH in HCl . This may enhance interactions with hydrophobic protein pockets .

- 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole : The -CF₂CH₃ group introduces greater conformational flexibility and moderate lipophilicity compared to -CF₃. This could improve bioavailability while maintaining metabolic resistance .

Aromatic vs. Aliphatic Fluorinated Substituents

- 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole: Features a trifluoromethylphenyl group at the 2-position. X-ray studies reveal a dihedral angle of 30.1° between the benzimidazole and aryl ring, limiting conjugation but allowing planar alignment in crystal packing via N–H⋯N hydrogen bonds .

Antiinflammatory Activity

- 2-[(2,2,2-Trifluoroethyl)sulfonyl]-1H-benzimidazoles (4a, 4b) : These derivatives inhibit adjuvant-induced arthritis in rats (25 mg/kg) without affecting cyclooxygenase, suggesting a unique mechanism involving neutrophil lysosomal enzyme suppression . The trifluoroethylsulfonyl group may stabilize the sulfonyl moiety, enhancing target engagement.

- AG-1749 (Lansoprazole precursor): Contains a trifluoroethoxy (-OCF₂CF₃) group on a pyridine ring. It inhibits gastric (H⁺/K⁺)-ATPase by binding to cysteine residues via pH-dependent activation .

Antimicrobial and Antiparasitic Activity

- O2N-BZM9 : A trichomonacidal agent with a trifluoroethoxy-pyridinyl group, demonstrating the importance of fluorine in enhancing potency against Trichomonas vaginalis .

- 2-(Thiophen-2-yl)-1H-benzimidazole: Exhibits antifungal activity, though non-fluorinated analogs generally show reduced bioavailability compared to fluorinated derivatives .

Physicochemical Properties

*Estimated using fragment-based methods.

Key Research Findings

Fluorine’s Role : The trifluoroethyl group enhances metabolic stability and target affinity by reducing basicity and increasing lipophilicity .

Mechanistic Divergence : Trifluoroethyl-containing compounds (e.g., 4a) act via neutrophil lysosomal enzyme inhibition, unlike cyclooxygenase-targeting NSAIDs .

Structural Flexibility : The -CF₂CH₃ group’s flexibility may improve binding to dynamic enzyme pockets compared to rigid aromatic substituents .

Biological Activity

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroethyl group attached to the benzimidazole moiety, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable scaffold in medicinal chemistry.

Targeted Activity : Similar benzimidazole derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and protozoa. The mechanism often involves interference with essential biochemical pathways within these organisms.

Mode of Action : It is hypothesized that this compound acts as a nucleophile, potentially attacking electrophilic centers in microbial enzymes. This interaction can disrupt metabolic processes critical for pathogen survival .

Antimicrobial Activity

A series of studies have highlighted the antimicrobial properties of 2-(trifluoromethyl)-1H-benzimidazole derivatives. For instance:

- In vitro Studies : Compounds exhibit significant activity against protozoan parasites such as Giardia intestinalis, Trichomonas vaginalis, and Leishmania mexicana, with IC50 values often below 1 µM .

- Comparative Efficacy : One derivative was reported to be 14 times more effective than albendazole against T. vaginalis and showed moderate antimalarial activity against strains of Plasmodium falciparum .

Case Studies

- Protozoal Infections : A study synthesized several derivatives of 2-(trifluoromethyl)-1H-benzimidazole and tested their efficacy against Trichinella spiralis. Compounds such as 1b and 1e demonstrated promising results in vivo at doses of 75 mg/kg .

- Antiparasitic Activity : Another investigation assessed the activity of various derivatives against Trichomonas vaginalis and found that certain compounds exhibited potent antiparasitic effects with favorable safety profiles .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at the 5- and 6-positions on the benzimidazole ring significantly influence biological activity. The introduction of different substituents can enhance potency against specific pathogens while minimizing toxicity to host cells .

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 1b | -CF3 | <1 | High anti-protozoal |

| 1e | -Cl | <1 | High anti-protozoal |

| 4 | -CF3 | 5.98 | Moderate anti-malarial |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,2,2-trifluoroethyl)-1H-benzimidazole, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 1,2-phenylenediamine derivatives with trifluoroethyl-containing carbonyl precursors under acidic or solvent-free conditions. Key intermediates are characterized using melting point analysis , FT-IR (to confirm NH and CF₃ stretches), ¹H/¹³C NMR (to verify aromatic and trifluoroethyl proton environments), and elemental analysis to validate purity .

- Critical Step : Optimization of reaction time and temperature is essential to avoid over-oxidation of the benzimidazole core. Ethanol or acetic acid is commonly used as a solvent with catalytic HCl .

Q. How does the trifluoroethyl substituent influence the compound’s physicochemical properties?

- The electron-withdrawing CF₃ group increases lipophilicity (logP) and metabolic stability. This is confirmed via HPLC retention time analysis and computational studies (e.g., DFT calculations). The substituent also reduces basicity of the imidazole nitrogen, affecting protonation states in biological systems .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the trifluoroethyl group shows a quartet (δ 3.8–4.2 ppm) due to coupling with fluorine.

- ¹⁹F NMR : A singlet near δ -65 ppm confirms the CF₃ group.

- X-ray crystallography : Resolves bond angles and dihedral angles between the benzimidazole core and CF₃ group, with typical C–F bond lengths of 1.33–1.35 Å .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Method : Use chiral auxiliaries or diastereomeric salt formation . For example, reacting the racemic sulfoxide derivative with R-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate in a benzene/cyclohexane mixture forms diastereomeric complexes, which are separated via fractional crystallization. The resolved enantiomers are treated with sodium bicarbonate to recover the pure (R)- or (S)-forms .

- Key Data : Enantiomeric excess (ee) is validated via chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry .

Q. What strategies mitigate impurities like sulfone or N-oxide derivatives during synthesis?

- Oxidation Control : Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid) at subzero temperatures (-20°C) to prevent over-oxidation of the sulfinyl group to sulfone.

- Chromatographic Purification : Impurities are removed using reverse-phase flash chromatography (C18 column, acetonitrile/water gradient). Quantification is performed via LC-MS with reference standards (e.g., Lansoprazole Impurity A/B) .

Q. How does computational modeling aid in predicting biological activity of trifluoroethyl-benzimidazole derivatives?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like H⁺/K⁺-ATPase. The trifluoroethyl group enhances hydrophobic interactions in the enzyme’s active site, as seen in lansoprazole analogs .

- QSAR Models : Parameters like polar surface area (PSA) and molar refractivity correlate with bioavailability. CF₃ substitution improves membrane permeability in MDCK cell assays .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Key Issues :

- Exothermic Reactions : Trifluoroethyl precursors require controlled addition to prevent thermal degradation.

- Solvent Selection : Replace ethanol with 2-MeTHF (a greener solvent) to improve yield (>85%) and reduce purification steps.

- Regulatory Compliance : Impurity profiles must meet ICH Q3A/B guidelines, requiring rigorous HPLC-UV/ELSD validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.